1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol
Description
The compound 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol is a sulfonamide derivative featuring a chlorinated benzyl group and a substituted propanol moiety. Its structure includes a sulfonyl group (-SO₂-) bridging a 4-chlorobenzyl unit and a 2-(2-chlorophenyl)-2-propanol group.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[(4-chlorophenyl)methylsulfonyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S/c1-16(19,14-4-2-3-5-15(14)18)11-22(20,21)10-12-6-8-13(17)9-7-12/h2-9,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLPAGWWYRPQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139451 | |
| Record name | 2-Chloro-α-[[[(4-chlorophenyl)methyl]sulfonyl]methyl]-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339276-82-3 | |
| Record name | 2-Chloro-α-[[[(4-chlorophenyl)methyl]sulfonyl]methyl]-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339276-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-α-[[[(4-chlorophenyl)methyl]sulfonyl]methyl]-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of 4-Chlorobenzyl Mercaptan
4-Chlorobenzyl mercaptan is oxidized to 4-chlorobenzylsulfonic acid using hydrogen peroxide (30%) in glacial acetic acid at 60°C for 6 hours.
Chlorination to Sulfonyl Chloride
The sulfonic acid reacts with phosphorus pentachloride (PCl₅) in dichloromethane at ambient temperature, yielding 4-chlorobenzylsulfonyl chloride (92% purity).
Critical Considerations:
- Anhydrous conditions prevent hydrolysis to the sulfonic acid.
- Gas scrubbing is required to manage HCl off-gassing.
Coupling of Sulfonyl Chloride and Tertiary Alcohol
The final step involves nucleophilic substitution under basic conditions:
Reaction Protocol
- Base Activation : 2-(2-Chlorophenyl)-2-propanol (1.0 equiv) and triethylamine (1.5 equiv) are dissolved in dry toluene.
- Sulfonyl Chloride Addition : 4-Chlorobenzylsulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by refluxing at 110°C for 12 hours.
- Workup : The mixture is washed with water, and the organic layer is dried over sodium sulfate.
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the product (75% yield).
Mechanistic Insights
- Nucleophilic Attack : The alkoxide ion (generated by triethylamine) displaces chloride from the sulfonyl chloride.
- Steric Mitigation : Toluene’s high boiling point facilitates reflux, overcoming steric barriers.
Alternative Synthetic Routes
Epoxide Ring-Opening Strategy
A patent describing prothioconazole synthesis suggests adapting epoxide intermediates :
- Epoxide Formation : 2-(2-Chlorophenyl)propylene oxide is synthesized via epoxidation of the corresponding alkene.
- Sulfonylation : The epoxide reacts with 4-chlorobenzylsulfinic acid under acidic conditions, yielding the target compound.
Advantages:
Mitsunobu Reaction for Sulfonate Formation
While atypical for sulfones, the Mitsunobu reaction could couple the alcohol with a sulfinate ester:
- Sulfinate Preparation : 4-Chlorobenzylsulfinic acid is esterified with p-nitrophenol.
- Coupling : Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the reaction, yielding the sulfone.
Limitations:
- Cost-prohibitive reagents for large-scale synthesis.
- Moderate yields (60–65%) due to competing side reactions.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chlorophenylpropanol. This reaction is conducted under controlled conditions using bases like triethylamine to neutralize by-products such as hydrochloric acid .
Chemistry
This compound serves as an intermediate in organic synthesis , facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reactions :
- Oxidation : Hydroxyl groups can be oxidized to form ketones.
- Reduction : Sulfonyl groups can be reduced to sulfides.
- Substitution : Chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitutions.
Biology
Research indicates potential biological activities , particularly antimicrobial and anti-inflammatory properties. Studies have shown that the sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity and modulating biochemical pathways .
Medicine
The compound is being investigated for its therapeutic applications in drug development. Its structural features suggest it may be effective against various diseases due to its ability to interact with biological targets.
Industry
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes.
Antimicrobial Activity
A study explored the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition rates, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Properties
Research into the anti-inflammatory effects demonstrated that the compound could reduce inflammation markers in vitro, indicating its possible therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorobenzyl and chlorophenyl groups may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Sulfonyl Group (Target): The sulfonyl group in the target compound distinguishes it from the ketone () and alcohol () analogs. Sulfonamides are typically more polar and acidic (pKa ~10) compared to alcohols (pKa ~16–19) or ketones (non-acidic), which may influence solubility and bioavailability .
- Chlorine Substitution: The target compound has two chlorinated aromatic rings , whereas the analogs in and feature single chlorophenyl groups. This could enhance lipophilicity and binding affinity to hydrophobic targets but may also increase toxicity risks.
- Molecular Weight: The target compound is likely heavier than the analogs (e.g., 184.66 g/mol for ), which might affect pharmacokinetic properties like membrane permeability.
Limitations of Available Evidence
The provided sources lack data on the target compound’s:
- Synthetic routes
- Physicochemical properties (e.g., melting point, solubility)
- Biological activity or toxicity
- Industrial applications
To address these gaps, further research should prioritize:
Experimental characterization of the target compound.
Biological Activity
1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol, with the CAS number 339276-82-3, is a sulfonyl alcohol compound characterized by its unique structural properties. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C16H16Cl2O3S
- Molecular Weight : 359.27 g/mol
- Structural Features : The compound contains a sulfonyl group attached to a chlorobenzyl moiety and a chlorophenyl group, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Protein Interaction : The sulfonyl group can form strong interactions with specific proteins and enzymes, potentially inhibiting their activity. This interaction may lead to modulation of various biochemical pathways.
- Binding Affinity : The chlorobenzyl and chlorophenyl groups enhance the compound's binding affinity, which may be critical for its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Experimental models indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues.
Case Studies
-
Antimicrobial Efficacy : A study conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited an inhibitory concentration (IC50) in the micromolar range, indicating potent antimicrobial activity.
Bacterial Strain IC50 (µM) Staphylococcus aureus 12.5 Escherichia coli 15.0 -
Anti-inflammatory Activity : In a murine model of inflammation, treatment with the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.
Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL) Control 150 200 Compound Treatment 75 90
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol to improve yield and purity?
- Methodological Answer :
- Reaction Conditions : Use reflux conditions with aprotic solvents (e.g., dichloromethane) to stabilize intermediates. Catalysts like triethylamine can enhance sulfonation efficiency .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the target compound. Monitor purity via TLC (Rf ~0.3–0.5 under UV 254 nm) .
- Yield Optimization : Adjust stoichiometric ratios of 4-chlorobenzylsulfonyl chloride and 2-(2-chlorophenyl)-2-propanol (1:1.2 molar ratio) to minimize side products .
Q. What spectroscopic techniques are recommended for confirming the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.2–7.8 ppm for chlorophenyl groups) and sulfonyl group integration (δ 3.5–4.0 ppm for CH₂-SO₂) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~413.05) and fragmentation patterns .
- IR Spectroscopy : Identify characteristic stretches for sulfonyl (S=O at ~1350–1150 cm⁻¹) and hydroxyl (O-H at ~3400 cm⁻¹) groups .
Q. What are common impurities encountered during synthesis, and how are they identified?
- Methodological Answer :
- Impurity Profiling : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted starting materials or sulfonate byproducts .
- Mass Spectrometry : Compare impurity spectra with reference standards (e.g., 4-chlorobenzylsulfonic acid derivatives) .
- Crystallography : Single-crystal X-ray diffraction can resolve structural ambiguities caused by stereochemical impurities .
Advanced Research Questions
Q. How do researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Assays : Perform IC₅₀ studies in triplicate to validate enzyme inhibition (e.g., prostaglandin E2 synthase-1) and minimize batch variability .
- Cellular Models : Use primary cell lines (e.g., HepG2 for cytotoxicity) instead of immortalized lines to reduce experimental noise .
- Meta-Analysis : Apply ANOVA to compare datasets, focusing on variables like solvent choice (DMSO vs. ethanol) and exposure duration .
Q. What strategies are used to analyze the stereochemical outcomes in sulfonyl-containing compounds like this?
- Methodological Answer :
- Chiral HPLC : Utilize Chiralpak AD-H columns (n-hexane/isopropanol, 90:10) to separate enantiomers and quantify optical purity .
- X-ray Crystallography : Determine absolute configuration using heavy-atom derivatives (e.g., bromine-substituted analogs) .
- Computational Modeling : Perform density functional theory (DFT) calculations to predict preferred conformers and compare with experimental data .
Q. How can QSAR models predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- Descriptor Selection : Calculate logP (≈3.2) and polar surface area (≈85 Ų) to assess blood-brain barrier permeability .
- QSPR Modeling : Use CC-DPS platforms to correlate structural features (e.g., sulfonyl group electronegativity) with metabolic stability .
- Validation : Cross-validate predictions with in vitro microsomal assays (human liver microsomes, CYP450 inhibition profiling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
